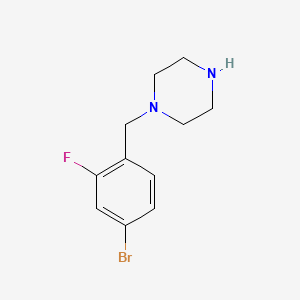

1-(4-Bromo-2-fluorobenzyl)piperazine

CAS No.: 870703-75-6

Cat. No.: VC3724180

Molecular Formula: C11H14BrFN2

Molecular Weight: 273.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 870703-75-6 |

|---|---|

| Molecular Formula | C11H14BrFN2 |

| Molecular Weight | 273.14 g/mol |

| IUPAC Name | 1-[(4-bromo-2-fluorophenyl)methyl]piperazine |

| Standard InChI | InChI=1S/C11H14BrFN2/c12-10-2-1-9(11(13)7-10)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2 |

| Standard InChI Key | NRCBEINBLSTDHM-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1)CC2=C(C=C(C=C2)Br)F |

| Canonical SMILES | C1CN(CCN1)CC2=C(C=C(C=C2)Br)F |

Introduction

Chemical Identity and Structural Properties

1-(4-Bromo-2-fluorobenzyl)piperazine is a chemical compound characterized by a piperazine ring connected to a benzyl group that contains both bromine and fluorine substituents. The structural configuration consists of a six-membered piperazine ring with two nitrogen atoms at positions 1 and 4, with one nitrogen attached to a 4-bromo-2-fluorobenzyl group .

The compound has the following fundamental chemical properties:

Table 1: Chemical Properties of 1-(4-Bromo-2-fluorobenzyl)piperazine

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄BrFN₂ |

| Molecular Weight | 273.14 g/mol |

| MDL Number | MFCD07368744 |

| Structure | Piperazine ring with 4-bromo-2-fluorobenzyl substituent |

The structure of this compound features several key elements that contribute to its chemical behavior and potential applications. The piperazine ring provides a basic nitrogen center capable of engaging in hydrogen bonding and salt formation. The presence of both bromine and fluorine atoms on the benzyl group significantly influences the molecule's electronic distribution, lipophilicity, and potential for engaging in specific interactions with biological targets .

Synthetic Applications and Reactivity

1-(4-Bromo-2-fluorobenzyl)piperazine serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceutically relevant compounds. While specific synthetic routes for this exact compound aren't detailed in the available literature, related compounds provide insight into potential methods.

The compound can participate in various chemical transformations typical of piperazine derivatives:

-

N-alkylation reactions at the unsubstituted nitrogen position

-

Substitution reactions involving the bromine atom

-

Cross-coupling reactions utilizing the halogenated positions

-

Formation of amides, carbamates, and ureas

The presence of halogens (bromine and fluorine) makes this compound particularly versatile in medicinal chemistry applications, as these substituents can significantly alter a molecule's pharmacokinetic properties and binding affinity to biological targets .

Role in Pharmaceutical Research

1-(4-Bromo-2-fluorobenzyl)piperazine has gained attention as a building block in pharmaceutical research, serving as a precursor in the synthesis of compounds with potential therapeutic properties. Recent studies have highlighted its incorporation into more complex molecular structures with biological activity.

Application in PARP Inhibitor Development

A significant application of this compound is in the synthesis of poly(ADP-ribose)-polymerase (PARP) inhibitors, which have emerged as important therapeutic agents in oncology. In particular, research has shown that 1-(4-bromo-2-fluorobenzyl)piperazine can be utilized in creating compounds that exhibit PARP-1 inhibitory activity .

The compound identified as "11" in recent research – 2-(4-(4-Bromo-2-fluorobenzyl)piperazin-1-yl)-3-chloro-5,8-dihydroxynaphthalene-1,4-dione – was synthesized by reacting 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone with 1-(4-bromo-2-fluorobenzyl)piperazine . This demonstrates the compound's value as a key structural component in creating potential anticancer agents.

Table 2: Synthetic Details of Compound Utilizing 1-(4-Bromo-2-fluorobenzyl)piperazine

| Property | Value |

|---|---|

| Reaction Yield | 48% |

| Physical State | Violet oil |

| Rf Value | 0.50 [CHCl₃] |

| IR Spectrum | 3664 cm⁻¹ (−OH), 2987, 2968, 2924 cm⁻¹ (−CH), 1635 cm⁻¹ (C=O), 1542 cm⁻¹ (C=C) |

Structure-Activity Relationship Insights

The incorporation of 1-(4-bromo-2-fluorobenzyl)piperazine into larger molecular structures has provided valuable insights into structure-activity relationships. The compound's structural features contribute to specific pharmacological profiles:

-

The piperazine ring provides a flexible linker that can influence binding to target proteins

-

The halogenated benzyl group enhances lipophilicity and membrane permeability

-

The strategic positioning of bromine and fluorine atoms can modulate electronic properties and binding interactions

Research indicates that compounds containing the 1-(4-bromo-2-fluorobenzyl)piperazine moiety exhibited promising docking scores in computational studies against PARP-1, suggesting their potential as selective inhibitors .

| Supplier | Country | Advantage Rating |

|---|---|---|

| Apollo Scientific Ltd. | United Kingdom | 88 |

| Riedel-de Haen AG | United States | 87 |

The commercial availability of this compound with high purity ratings enables researchers to utilize it in various applications without the need for complex in-house synthesis .

Analytical Characterization

The analytical characterization of 1-(4-bromo-2-fluorobenzyl)piperazine and its derivatives typically involves several spectroscopic techniques. When incorporated into more complex structures, the compound shows distinctive spectral features that aid in structure elucidation.

For instance, in derivatives containing this moiety, proton NMR spectra typically show characteristic signals for the piperazine ring protons in the range of 2.0-3.5 ppm, while the benzyl methylene protons appear as singlets around 3.5-4.5 ppm . Mass spectrometry is also valuable for confirming the molecular structure, with compounds containing this moiety showing characteristic fragmentation patterns.

Future Research Directions

The versatility of 1-(4-bromo-2-fluorobenzyl)piperazine as a building block in medicinal chemistry suggests several promising research directions:

-

Development of additional PARP inhibitors with enhanced selectivity for PARP-1 over PARP-2

-

Exploration of other biological targets where the structural features of this compound might confer advantageous binding properties

-

Investigation of alternative synthetic routes to improve yields and reduce environmental impact

-

Computational studies to better understand the structure-activity relationships of compounds containing this moiety

Recent molecular dynamics simulations and docking studies of derivatives containing 1-(4-bromo-2-fluorobenzyl)piperazine have shown promising results, with compounds exhibiting strong binding profiles and target specificity . These findings suggest that further exploration of this scaffold could lead to the development of novel therapeutic agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume